1H-[1,2,3]triazolo[4,5-b]phenazine
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Overview
Description
1H-[1,2,3]triazolo[4,5-b]phenazine is a heterocyclic compound that belongs to the class of triazole-fused phenazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which combines the triazole and phenazine moieties, contributes to its distinctive chemical and biological properties.
Preparation Methods
The synthesis of 1H-[1,2,3]triazolo[4,5-b]phenazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a phenazine derivative with a triazole precursor in the presence of a suitable catalyst. For example, the cyclization of 2-azido-3-chloropyrazine with pyrazole or 1,2,4-triazole can yield the desired triazolo[4,5-b]phenazine compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of advanced catalytic systems and reaction optimization techniques.
Chemical Reactions Analysis
1H-[1,2,3]triazolo[4,5-b]phenazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the phenazine ring, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-[1,2,3]triazolo[4,5-b]phenazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-[1,2,3]triazolo[4,5-b]phenazine involves its interaction with specific molecular targets. For example, in its role as an antibacterial agent, the compound may inhibit bacterial cell wall synthesis or interfere with essential bacterial enzymes . In medicinal applications, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .
Comparison with Similar Compounds
1H-[1,2,3]triazolo[4,5-b]phenazine can be compared with other similar compounds, such as:
- 1H-[1,2,3]triazolo[4,5-c]pyridazine
- 1H-[1,2,3]triazolo[4,5-d]pyridazine
- 1H-[1,2,3]triazolo[1,5-a]pyrazine These compounds share the triazole-fused structure but differ in the heterocyclic systems they are fused with. The uniqueness of this compound lies in its phenazine moiety, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity .
Properties
IUPAC Name |
2H-triazolo[4,5-b]phenazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5/c1-2-4-8-7(3-1)13-9-5-11-12(16-17-15-11)6-10(9)14-8/h1-6H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTFAZWLYOYEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=CC4=NNN=C4C=C3N=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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